[(3-Methoxyoxolan-3-yl)methyl](methyl)amine
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Overview
Description
(3-Methoxyoxolan-3-yl)methylamine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, 1-(3-methoxytetrahydrofuran-3-yl)-N-methylmethanamine . This compound is typically used in research and development settings and is not intended for direct human use .
Preparation Methods
The synthesis of (3-Methoxyoxolan-3-yl)methylamine involves the reaction of 3-methoxytetrahydrofuran with methylamine under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
(3-Methoxyoxolan-3-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(3-Methoxyoxolan-3-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxyoxolan-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
(3-Methoxyoxolan-3-yl)methylamine can be compared with other similar compounds, such as:
3-Methyl-3-oxetanemethanol: This compound has a similar structure but differs in its functional groups and reactivity.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of (3-Methoxyoxolan-3-yl)methylamine lies in its specific chemical structure and the resulting properties, which make it valuable for various research applications .
Properties
IUPAC Name |
1-(3-methoxyoxolan-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-5-7(9-2)3-4-10-6-7/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSYJFRBFFHDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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